2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid
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Overview
Description
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms The presence of perchloric acid as a counterion adds to its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the oxazinone ring . Another method involves the use of acetyl chloride and phenylacetyl chloride in the presence of an iridium catalyst, which provides good yields and broad substrate scope .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the nature of the target molecule. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Known for its antibacterial properties.
4H-Benzo[d][1,3]oxazin-4-one: Used in the synthesis of various pharmaceuticals.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A derivative used in the synthesis of complex organic molecules.
Uniqueness
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
63673-58-5 |
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Molecular Formula |
C12H12ClNO6 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2,6-dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid |
InChI |
InChI=1S/C12H11NO2.ClHO4/c1-8-11(10-6-4-3-5-7-10)12(14)13-9(2)15-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI Key |
OVOLKOFPXPMGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C(O1)C)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
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